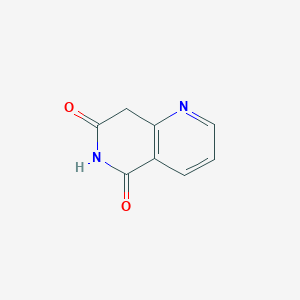

1,6-Naphthyridine-5,7(6H,8H)-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8H-1,6-naphthyridine-5,7-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-3H,4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBCWLJDUPYVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=N2)C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,6 Naphthyridine 5,7 6h,8h Dione Derivatives

De Novo Synthetic Routes to the 1,6-Naphthyridine (B1220473) Ring System

The de novo synthesis of the 1,6-naphthyridine ring system involves the formation of the bicyclic structure from acyclic or monocyclic precursors. These methods are crucial for creating a diverse range of substituted derivatives.

Friedlander-Type Condensation Approaches to 1,6-Naphthyridine Formation

The Friedländer synthesis is a classical and versatile method for the formation of quinoline (B57606) and naphthyridine systems. This reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or malonate derivative). masterorganicchemistry.com In the context of 1,6-naphthyridines, this approach typically utilizes a 4-aminonicotinic carbonyl compound. The reaction proceeds via an initial aldol-type condensation, followed by a cyclodehydration step under either acidic or basic conditions to construct the second ring. Current time information in Bangalore, IN.

The general mechanism involves two main pathways: either an initial aldol (B89426) addition followed by dehydration and then imine formation, or the formation of a Schiff base followed by an intramolecular aldol condensation and elimination. masterorganicchemistry.com This method's utility is demonstrated in the synthesis of various substituted 1,6-naphthyridines, making it a foundational strategy in their preparation.

Nitrile Hydration and Subsequent Cyclization Pathways for 1,6-Naphthyridine-5,7-diones

A modern and efficient route to the 1,6-naphthyridine-5,7-dione core involves a tandem sequence of nitrile hydration and cyclization. Current time information in Bangalore, IN.wikipedia.org This method begins with the synthesis of a 2-cyanoalkyl nicotinic ester intermediate. This precursor is then subjected to a one-pot procedure where the nitrile group is hydrated to an amide, which subsequently undergoes intramolecular cyclization to form the dione (B5365651) ring system. Current time information in Bangalore, IN.

This process is advantageous as it can proceed under mild conditions, avoiding the harsh acidic or basic environments often required in traditional nitrile hydrolysis that can lead to over-hydrolysis to the carboxylic acid. Current time information in Bangalore, IN.pw.live The resulting 1,6-naphthyridine-5,7-diones are stable intermediates that can be further functionalized, for example, by conversion to highly reactive bis-electrophilic 1,6-naphthyridine-5,7-ditriflates for subsequent coupling reactions. Current time information in Bangalore, IN.wikipedia.org

Table 1: Example of Tandem Nitrile Hydration/Cyclization

| Starting Material | Reagents/Conditions | Product | Notes |

| 2-Cyanoalkyl nicotinic ester | Mild hydration/cyclization | 1,6-Naphthyridine-5,7-dione | Efficient one-pot procedure. |

Alkoxide-Induced Rearrangement Mechanisms in Naphthyridinone Synthesis

While direct examples of alkoxide-induced rearrangements leading specifically to 1,6-Naphthyridine-5,7(6H,8H)-dione are not prominently documented, the Dieckmann condensation offers a plausible and powerful mechanism for the intramolecular cyclization of diesters using a base, such as a sodium alkoxide. masterorganicchemistry.comorganic-chemistry.org This reaction is highly effective for forming five- and six-membered rings. wikipedia.org

A hypothetical pathway can be envisioned where a suitably substituted pyridine (B92270) derivative, bearing two ester functionalities at the appropriate positions (e.g., a diethyl 2,3-dicarboxylate pyridine derivative), undergoes an intramolecular condensation in the presence of an alkoxide base. The mechanism involves the deprotonation of the α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the second ester group, leading to a cyclic β-keto ester after the elimination of an alcohol molecule. pw.livechemistrysteps.com This would effectively form the second ring of the naphthyridine system, resulting in the dione structure.

Heterocyclization Reactions Leading to the 1,6-Naphthyridinedione Core

Heterocyclization reactions are fundamental to the synthesis of the 1,6-naphthyridinedione core. A prominent example is the Gould-Jacobs reaction, which is a well-established method for constructing 4-quinolone scaffolds and can be adapted for naphthyridines. wikipedia.orgd-nb.info This reaction typically involves the condensation of an aminopyridine with an alkoxymethylenemalonate derivative, such as diethyl ethoxymethylenemalonate. The initial condensation is followed by a thermal cyclization, which proceeds through a 6-electron process, to form the fused heterocyclic system. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation can yield the final dione product.

Another strategy involves building the second ring from a preformed pyridone. nih.gov For example, a substituted pyridone can be reacted with reagents like tert-butoxybis(dimethylamino)methane to construct the second ring, yielding the 1,6-naphthyridin-2(1H)-one scaffold, a close relative of the target dione. nih.gov These varied heterocyclization approaches provide a flexible toolkit for accessing the 1,6-naphthyridinedione core.

Condensation Reactions Utilizing Pyridine Derivatives and Activated Carbonyl Compounds

The condensation of pyridine derivatives with activated carbonyl compounds is a cornerstone for the synthesis of the 1,6-naphthyridine ring system. In this approach, an appropriately substituted aminopyridine is reacted with a 1,3-dicarbonyl compound or its equivalent. For instance, 4-aminopyridine (B3432731) derivatives can be condensed with malonic esters or amides to form the second ring. nih.gov

A specific example involves the reaction of 4-aminonicotinonitrile (B111998) with diethyl malonate in the presence of sodium ethoxide to afford a 1,6-naphthyridin-2(1H)-one derivative. nih.gov Multicomponent reactions have also been developed, for example, using 4-hydroxy-6-methyl-1H-pyridin-2-one, an aldehyde, and Meldrum's acid to create complex pyranopyridine diones, showcasing the versatility of condensation strategies with activated carbonyls. organic-chemistry.org

Table 2: Examples of Condensation Reactions

| Pyridine Derivative | Activated Carbonyl | Catalyst/Conditions | Product Type |

| 4-Aminonicotinaldehyde | Malonamide | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one |

| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt, EtOH | Amino-substituted 1,6-naphthyridin-2(1H)-one |

| 4-Alkylamino-2(1H)-pyridinone | Bis-trichlorophenylethylmalonate | Heat | 1,6-Naphthyridine-2,5(1H,6H)-dione |

Reactions Involving Enaminones with Substituted Nicotinoyl Chlorides

The reaction between enaminones and nicotinoyl chlorides represents a potential synthetic route to the this compound core. Enaminones, which are β-amino-α,β-unsaturated ketones, are versatile building blocks in heterocyclic synthesis. A plausible mechanism involves the N-acylation of the enaminone by a substituted nicotinoyl chloride. The resulting intermediate, a β-nicotinoylamino-α,β-unsaturated ketone, could then undergo an intramolecular cyclization. This cyclization would likely proceed via the attack of a carbanion, generated from the enaminone portion, onto the pyridine ring of the nicotinoyl group, or through a related condensation mechanism, to form the second six-membered ring of the naphthyridinedione system. While direct literature examples for the synthesis of this compound via this specific combination are scarce, the reaction of enaminones with other reagents to form substituted 1,6-naphthyridines is known, highlighting the potential of this approach.

Post-Synthetic Chemical Modification and Functionalization of this compound

The inherent reactivity of the this compound system allows for a multitude of chemical transformations. These modifications are crucial for fine-tuning the electronic, steric, and physicochemical properties of the resulting molecules, thereby influencing their biological activity and material characteristics.

Ditriflation of 1,6-Naphthyridine-5,7-dione Intermediates and Subsequent Difunctionalization

A key strategy for activating the 1,6-naphthyridine-5,7-dione scaffold for further functionalization is through ditriflation. The hydroxyl groups of the tautomeric form of the dione can be converted into highly reactive triflate (OTf) groups. These triflate groups are excellent leaving groups, paving the way for a variety of subsequent difunctionalization reactions. This approach has proven instrumental in preparing key intermediates for cross-coupling reactions. For instance, the triflate groups can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Substitution Reactions on Activated Naphthyridinedione Systems

Activated 1,6-naphthyridinedione systems, often bearing good leaving groups such as halides or triflates, are susceptible to nucleophilic substitution reactions. wikipedia.org This allows for the introduction of a wide range of functional groups. The reactivity of the naphthyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. libretexts.org The positions ortho and para to the leaving group are particularly activated, facilitating the displacement by various nucleophiles. libretexts.org This is a cornerstone of nucleophilic aromatic substitution (SNAr) reactions, which proceed through a Meisenheimer complex intermediate. wikipedia.orglibretexts.org

Heterocyclic systems like pyridines, and by extension naphthyridines, are especially reactive towards nucleophilic substitution when substituted at the ortho or para positions, as the negative charge in the intermediate can be effectively delocalized by the ring nitrogen. wikipedia.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to furnish a diverse library of functionalized 1,6-naphthyridinedione derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Naphthyridinedione Scaffold (e.g., Kumada, Suzuki, Cyanation)

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex organic molecules, and the 1,6-naphthyridinedione scaffold is no exception. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions on Naphthyridine Scaffolds

| Cross-Coupling Reaction | Catalyst | Electrophile | Nucleophile | Bond Formed |

| Suzuki-Miyaura | Palladium or Nickel complexes rsc.org | Aryl/heteroaryl halides or triflates | Organoboron reagents | C-C |

| Kumada | Palladium or Nickel complexes | Aryl/heteroaryl halides or triflates | Grignard reagents | C-C |

| Cyanation | Palladium or Copper complexes | Aryl/heteroaryl halides or triflates | Cyanide source (e.g., KCN, Zn(CN)₂) | C-CN |

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly popular due to the mild reaction conditions and the commercial availability of a wide range of boronic acids and esters. rsc.org Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for these transformations, often enabling the coupling of challenging substrates. rsc.org Kumada coupling, employing Grignard reagents, and cyanation reactions further expand the synthetic utility, allowing for the introduction of alkyl, aryl, and cyano functionalities, respectively. These reactions are typically performed on activated naphthyridinedione intermediates, such as the di-triflates or di-halides mentioned previously. The strategic application of these cross-coupling reactions has been instrumental in the synthesis of complex natural products and novel pharmaceutical agents. nih.govresearchgate.netrsc.org

Electrophilic Substitution and N-Acylation Reactions on 1,6-Naphthyridinedione Derivatives

While the electron-deficient nature of the pyridine rings in the 1,6-naphthyridine core generally disfavors electrophilic aromatic substitution, such reactions can be achieved under specific conditions, particularly on activated substrates or at the nitrogen atoms. More commonly, the nitrogen atoms of the dione system can readily undergo N-acylation.

Reaction of the lactam nitrogen with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base, leads to the formation of N-acylated derivatives. This modification can significantly alter the solubility and electronic properties of the molecule. For example, N-alkylation of 1,5-naphthyridinones has been achieved using alkyl halides in the presence of a base like cesium carbonate. nih.gov

Annulation Strategies for the Synthesis of Polycondensed Naphthyridinedione Heterocycles

Annulation strategies provide a powerful means to construct complex, polycondensed heterocyclic systems from simpler 1,6-naphthyridinedione precursors. mit.educaltech.edu These strategies involve the formation of new rings fused to the existing naphthyridine framework, leading to molecules with extended π-systems and unique three-dimensional structures.

One approach involves the functionalization of the naphthyridinedione core with reactive groups that can participate in intramolecular cyclization reactions. For instance, introducing substituents with appropriate functionalities at the C2 and C8 positions could enable a subsequent ring-closing reaction to form a new fused ring.

A novel synthetic route has been developed to prepare dibenzo[c,h] mit.edumasterorganicchemistry.comnaphthyridines, where the naphthyridinedione system is a key intermediate. nih.gov This synthesis involves the manipulation of the dione to introduce various substituents before the final ring-closing step. nih.gov For example, naphthyridinediones can be treated with phosphorus(V) oxychloride to yield chloro-substituted intermediates that are precursors for further annulation or functionalization. nih.gov These strategies are crucial for accessing novel polycyclic aromatic compounds with potential applications in materials science and as DNA intercalating agents. nih.gov

Reactivity and Mechanistic Investigations of 1,6 Naphthyridine 5,7 6h,8h Dione

Reaction Pathways and Transformation Mechanisms of 1,6-Naphthyridinediones

The chemical versatility of the 1,6-naphthyridine-5,7(6H,8H)-dione core allows for a range of chemical transformations. A key reaction pathway involves a tandem nitrile hydration and cyclization process to construct the dione (B5365651) ring system under mild conditions. acs.org This approach begins with the nucleophilic aromatic substitution (SNAr) of a 2-chloronicotinic ester with a nitrile anion to form a 2-cyanoalkyl nicotinic ester intermediate. acs.org Subsequent hydration of the nitrile and cyclization affords the this compound. acs.org

Another significant transformation is the ditriflation of the dione to produce 1,6-naphthyridine-5,7-ditriflates. acs.org These ditriflates are stable yet highly reactive intermediates that can readily undergo one-pot difunctionalization reactions. acs.org This reactivity allows for the introduction of various substituents at the C5 and C7 positions through substitution and cross-coupling reactions. acs.org

Furthermore, the synthesis of 1,6-naphthyridin-2(1H)-ones, a related class of compounds, can be achieved from preformed pyridine (B92270) rings. mdpi.comresearchgate.net For instance, treatment of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile (B47326) in the presence of a base leads to a tautomeric system that, upon reaction with a hydrogen halide, yields 7-amino-5-halo-1,6-naphthyridin-2(1H)-ones. mdpi.comresearchgate.net

The following table summarizes a selection of reaction pathways involving 1,6-naphthyridinedione derivatives.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 2-Chloronicotinic ester and a nitrile | 1. Nucleophilic Aromatic Substitution (SNAr) 2. Nitrile hydration and cyclization | This compound | Tandem SNAr/Hydration/Cyclization |

| This compound | Triflic anhydride | 1,6-Naphthyridine-5,7-ditriflate | Ditriflation |

| 1,6-Naphthyridine-5,7-ditriflate | Various nucleophiles and cross-coupling partners | 5,7-Disubstituted-1,6-naphthyridines | One-pot Difunctionalization |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | 1. Malononitrile, NaOMe/MeOH 2. HX (X=Cl, Br), dioxane | 7-Amino-5-halo-1,6-naphthyridin-2(1H)-one | Cyclization/Halogenation |

Regioselectivity and Stereoselectivity Control in 1,6-Naphthyridinedione Chemical Transformations

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules based on the 1,6-naphthyridine (B1220473) framework. In the context of palladium-catalyzed heteroannulation reactions, ligand control has been demonstrated as a powerful tool for dictating regioselectivity. nih.govchemrxiv.org The choice of phosphine (B1218219) ligand can override the inherent substrate bias, enabling access to different constitutional isomers. nih.gov While not directly studying 1,6-naphthyridinediones, this principle of ligand-controlled regioselectivity in the synthesis of other nitrogen-containing heterocycles is highly relevant.

In multi-component reactions for the synthesis of 1,6-naphthyridine derivatives, diastereoselectivity can be influenced by the reaction conditions. ekb.eg For example, the use of camphor (B46023) sulfonic acid as a catalyst in the reaction of 4-aminopyridine (B3432731) and cyclic enol ethers can lead to pyrano and furano naphthyridine derivatives with high cis diastereoselectivity. ekb.eg Interestingly, the addition of water to the reaction mixture can shift the diastereoselectivity towards the trans isomer. ekb.eg

The following table highlights examples of regioselective and stereoselective control in reactions related to naphthyridine synthesis.

| Reaction Type | Catalyst/Reagent | Key Factor | Outcome |

| Palladium-Catalyzed Heteroannulation | Palladium with various phosphine ligands | Ligand structure | Control of regioselectivity |

| Multi-component reaction | Camphor sulfonic acid | Presence/absence of water | Control of diastereoselectivity (cis vs. trans) |

Influence of Substituent Patterns on the Reactivity Profile of this compound Derivatives

The reactivity of the this compound core is significantly influenced by the nature and position of its substituents. A review of 1,6-naphthyridin-2(1H)-ones, a closely related structure, reveals that the substitution pattern at various positions (N1, C3, C4, C5, C7, and C8) is diverse and impacts the synthetic strategies employed. mdpi.comresearchgate.net

For instance, in the synthesis of highly substituted 1,6-naphthyridines, the presence of substituents at the 8-position can be installed via a nucleophilic aromatic substitution (SNAr) reaction. acs.org The electronic nature of the substituents on both the incoming nucleophile and the nicotinic ester precursor will affect the rate and success of this reaction.

Furthermore, the reactivity of halogenated 1,5-naphthyridine (B1222797) derivatives, another isomeric system, in nucleophilic substitution reactions is well-documented. mdpi.com The position of the halogen atom and the nature of the incoming amine nucleophile dictate the outcome of these reactions. mdpi.com This provides insight into how substituents on the this compound ring could be manipulated. For example, the conversion of the dione to a dihalide would create electrophilic centers at C5 and C7, susceptible to nucleophilic attack, with the regioselectivity potentially influenced by other substituents on the ring.

The table below provides examples of how substituent patterns can influence reactivity.

| Isomeric System | Reaction Type | Substituent Effect |

| 1,6-Naphthyridine | Nucleophilic Aromatic Substitution (SNAr) | Substituents on the nicotinic ester and nitrile anion influence reaction efficiency. acs.org |

| 1,5-Naphthyridine | Nucleophilic Substitution | The position of a halogen substituent directs the site of amination. mdpi.com |

| 1,6-Naphthyridin-2(1H)-one | General Reactivity | The diverse substitution patterns at multiple positions necessitate varied synthetic approaches. mdpi.comresearchgate.net |

Spectroscopic and Structural Elucidation of 1,6 Naphthyridine 5,7 6h,8h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1,6-naphthyridine-5,7(6H,8H)-dione derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments like COSY and NOESY, chemists can piece together the precise connectivity and spatial arrangement of atoms within these molecules.

In ¹H NMR spectra of 1,6-naphthyridine (B1220473) derivatives, the chemical shifts of protons provide crucial information about their electronic environment. For instance, in a study of 4-morpholino-N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide, the proton signals were observed at specific ppm values, with a broad singlet at 11.79 ppm attributed to the NH proton. rsc.org The coupling constants (J values) between adjacent protons further elucidate the connectivity within the molecule. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework. The chemical shifts of carbon atoms in 1,6-naphthyridine derivatives are indicative of their hybridization and surrounding functional groups. For example, the ¹³C NMR spectrum of 4-(pyrrolidin-1-yl)-N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide showed distinct peaks for the carbonyl carbons and the aromatic carbons of the naphthyridine core. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in establishing correlations between protons. COSY spectra reveal which protons are coupled to each other, helping to trace out the spin systems within the molecule. NOESY, on the other hand, identifies protons that are close in space, providing through-space correlations that are vital for determining the three-dimensional structure and stereochemistry. rsc.org

The analysis of NMR data for various 1,6-naphthyridine derivatives has provided valuable information on intramolecular and intermolecular hydrogen bonds. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 1,6-Naphthyridine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| NH | 11.84 | bs | |

| CH | 10.47 | s | |

| Ar-H | 8.03 | d | 8 |

| Ar-H | 7.96 | d | 8 |

| Ar-H | 7.82 | d | 8 |

| Ar-H | 6.42 | d | 8 |

| CH₃ | 2.10 | s |

Data sourced from a study on a substituted naphthyridine derivative. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a 1,6-Naphthyridine Derivative

| Carbon | Chemical Shift (ppm) |

| C=O | 173.3, 163.8 |

| C (aromatic) | 153.0, 149.3, 139.4, 138.8, 120.8, 110.9, 109.0 |

| C (aliphatic) | 57.6, 55.2, 53.0, 46.2, 34.8, 22.6 |

Data sourced from a study on a substituted naphthyridine derivative. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups present in this compound and its derivatives. nih.govmdpi.com These methods probe the vibrational energy states of molecules, providing a unique "fingerprint" based on the types of bonds and their arrangements. nih.govmdpi.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For instance, the presence of carbonyl (C=O) groups, a key feature of the dione (B5365651) structure, would give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations of the lactam rings would typically appear as bands in the 3200-3500 cm⁻¹ region. Spectroscopic analysis of various naphthyridine derivatives has confirmed the presence of these and other functional groups. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It involves the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule. mdpi.com Raman spectroscopy is particularly sensitive to symmetric vibrations and can be advantageous for analyzing aqueous samples due to the weak Raman signal of water. nih.govmdpi.com

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the functional groups within this compound derivatives, confirming the presence of the dione and lactam moieties and any substituents on the naphthyridine core.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| N-H Stretch (lactam) | 3200 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (dione) | 1650 - 1750 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-N Stretch | 1000 - 1350 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Characterization and Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy is a key technique for characterizing the chromophoric system of this compound and its derivatives. This method measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the electronic structure and conjugation within the molecule.

The UV-Vis spectra of 1,6-naphthyridine derivatives typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the conjugated π-system of the naphthyridine ring. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents.

The n → π* transitions, which are typically weaker, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to anti-bonding π* orbitals. These transitions often appear as shoulders on the main absorption bands.

Studies on related naphthyridine derivatives have shown that the solvent polarity can influence the position of the absorption bands, a phenomenon known as solvatochromism. nih.gov This effect can provide information about the nature of the electronic transitions and the interaction of the molecule with the solvent. nih.gov The optical properties of some 1,6-naphthyridin-7(6H)-ones have been studied, revealing powerful fluorescence properties. rsc.org

Table 4: Typical UV-Vis Absorption Maxima (λ_max) for Naphthyridine Derivatives

| Electronic Transition | Typical Wavelength Range (nm) |

| π → π | 250 - 400 |

| n → π | 350 - 450 |

Note: The exact absorption maxima can vary depending on the specific derivative and the solvent used.

Mass Spectrometry (MS, ESI-MS, GC-MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to confirm the elemental composition of a compound. rsc.org Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing polar and non-volatile compounds, making them well-suited for many naphthyridine derivatives. rsc.org In ESI-HRMS, a compound is often observed as a protonated molecule [M+H]⁺. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments can help to identify the different components of the molecule and how they are connected. For instance, in carbonyl compounds, cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. libretexts.orgmiamioh.edu The presence of a dione functionality in this compound would likely lead to characteristic losses of CO or related fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives of this compound. In this technique, the components of a mixture are first separated by gas chromatography and then detected by a mass spectrometer.

Table 5: Common Fragmentation Patterns in Mass Spectrometry of Carbonyl Compounds

| Fragmentation Process | Description |

| α-Cleavage | Cleavage of the bond adjacent to the carbonyl group. |

| McLafferty Rearrangement | A rearrangement reaction that can occur in carbonyl compounds with a sufficiently long alkyl chain. |

| Loss of Small Neutral Molecules | Elimination of molecules such as CO, H₂O, or HCN. |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Molecular Geometry

The process involves growing a single, high-quality crystal of the compound and then irradiating it with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For 1,6-naphthyridine derivatives, single-crystal X-ray diffraction can confirm the planarity of the naphthyridine ring system and reveal the conformation of any substituents. It also provides crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of these compounds. For example, X-ray single crystal analysis has been used to determine the structure of 1,2,3,4-tetrahydro-1,6-naphthyridine. researchgate.net

Table 6: Key Structural Parameters Obtained from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and π-π stacking. |

Advanced Spectroscopic Probes for Elucidating Intra- and Intermolecular Interactions

Beyond the standard spectroscopic techniques, advanced probes can be employed to gain deeper insights into the subtle intra- and intermolecular interactions that influence the properties and behavior of this compound derivatives.

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the excited-state properties of these molecules. For derivatives that are fluorescent, measurements of fluorescence quantum yields and lifetimes can provide information about the efficiency of light emission and the rates of non-radiative decay processes. Solvatochromic shifts in the fluorescence spectra can be used to probe the polarity of the microenvironment around the molecule. Some 1,6-naphthyridin-7(6H)-ones have been shown to exhibit dual fluorescence and solvatochromism. rsc.org The study of 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as potential fluorescent nucleoside analogues has also been reported. mdpi.com

Temperature-dependent NMR studies can be used to investigate dynamic processes, such as conformational changes or the rates of proton exchange in hydrogen-bonded systems. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters associated with these processes.

Computational methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can be used in conjunction with experimental data to provide a more detailed understanding of the electronic structure, spectroscopic properties, and intermolecular interactions of this compound derivatives. These calculations can help to assign spectral features and to predict the effects of structural modifications on the properties of the molecules.

Computational and Theoretical Studies on 1,6 Naphthyridine 5,7 6h,8h Dione

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometrical Optimization, and Energetic Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. For derivatives of naphthyridines, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the equilibrium geometry. researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape.

Theoretical studies on related heterocyclic systems demonstrate that DFT is a reliable method for obtaining structural and spectroscopic information when an appropriate basis set is used. researchgate.net The total energy of the molecule in its optimized geometry is also a key output of these calculations, providing a measure of its stability. Furthermore, Mulliken atomic charges can be calculated to understand the charge distribution across the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Prediction of Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity.

For various organic molecules, including those with structures analogous to naphthyridinediones, the HOMO-LUMO gap is calculated using DFT. researchgate.net These calculations help in predicting how the molecule will interact with other species. wikipedia.org For instance, the analysis of HOMO and LUMO energy levels can explain the electronic transitions observed in UV-Vis spectra.

Table 1: Frontier Molecular Orbital Data for a Representative Naphthyridine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.4 |

| HOMO-LUMO Gap | 4.1 |

Note: The values presented are hypothetical and for illustrative purposes, based on typical ranges observed for similar heterocyclic compounds.

Natural Bond Orbital (NBO) Analysis for Understanding Charge Transfer, Hyperconjugation, and Delocalization Effects

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to quantify the stabilizing effects of electron delocalization.

In the context of 1,6-naphthyridinedione and its derivatives, NBO analysis can reveal the nature of the intramolecular bonding and the extent of electronic communication between different parts of the molecule. researchgate.neteurjchem.com This is particularly important for understanding the influence of substituents on the electronic properties of the naphthyridine core. The stabilization energies associated with these interactions provide a quantitative measure of their significance.

Molecular Electrostatic Potential (MEP) Surface Analysis for Identifying Reactive Sites and Interaction Potentials

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are most likely to be involved in electrophilic and nucleophilic attacks. The MEP map displays different colors to represent varying electrostatic potentials: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For heterocyclic compounds, MEP analysis helps in predicting the sites of interaction with other molecules, including biological targets. eurjchem.com In the case of 1,6-naphthyridine-5,7(6H,8H)-dione, the MEP surface would likely show negative potential around the oxygen atoms of the dione (B5365651) functionality and the nitrogen atoms of the pyridine (B92270) rings, highlighting them as potential sites for hydrogen bonding and other intermolecular interactions.

Theoretical Investigation of Reaction Mechanisms and Transition States in 1,6-Naphthyridinedione Synthesis and Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis and transformation of complex molecules like 1,6-naphthyridinediones. wiley.comyoutube.com Theoretical studies can map out the entire reaction pathway, identifying intermediates and, crucially, the transition state structures and their corresponding energies. youtube.com This information is essential for understanding the feasibility and kinetics of a reaction.

For example, in the synthesis of fused naphthyridines, theoretical calculations can be used to study the mechanism of key steps, such as cycloaddition or condensation reactions. nih.gov By calculating the activation energies for different possible pathways, it is possible to predict which route is more favorable. This predictive power can guide the optimization of reaction conditions in the laboratory. youtube.com

Prediction and Validation of Spectroscopic Data through Quantum Chemical Methods

Quantum chemical methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties of molecules, including IR, NMR, and UV-Vis spectra. nih.govnih.gov These theoretical predictions can be compared with experimental data to validate the computed molecular structure and to aid in the assignment of spectral features. researchgate.netnih.gov

For instance, theoretical calculations of vibrational frequencies can help in the interpretation of experimental IR spectra. nih.gov Similarly, the prediction of chemical shifts in NMR spectroscopy can assist in structure elucidation. nih.gov TD-DFT calculations are particularly useful for predicting electronic absorption spectra, providing insights into the nature of the electronic transitions responsible for the observed absorption bands. researchgate.netias.ac.in

Analysis of Non-Linear Optical (NLO) Properties of 1,6-Naphthyridinedione Derivatives

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. youtube.com Computational methods are instrumental in the rational design of new NLO materials. The NLO properties of a molecule, such as the first-order hyperpolarizability (β), can be calculated using quantum chemical methods. researchgate.neteurjchem.com

For derivatives of this compound, theoretical studies can predict how the introduction of different substituent groups affects their NLO response. researchgate.neteurjchem.com These calculations typically involve determining the molecular dipole moment, polarizability, and hyperpolarizability. eurjchem.com By systematically studying the structure-property relationships, it is possible to identify promising candidates for experimental synthesis and characterization. nih.gov

Table 2: Calculated NLO Properties for a Hypothetical 1,6-Naphthyridinedione Derivative

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Note: These values are illustrative and intended to represent the type of data obtained from such calculations.

Structure Activity Relationship Sar and Molecular Design Principles in 1,6 Naphthyridinedione Chemistry

Systematic Variation of Substituent Patterns and Their Impact on Chemical Behavior and Reactivity

The chemical behavior and reactivity of the 1,6-naphthyridine-5,7(6H,8H)-dione core are intricately linked to the nature and position of its substituents. The strategic placement of different functional groups can modulate the electron density of the heterocyclic system, influence its three-dimensional shape, and introduce new points of interaction with biological targets or chemical reagents.

Research into naphthyridine derivatives has demonstrated that the introduction of various substituents can significantly alter their properties. For instance, in a study on salicylaldehyde (B1680747) hydrazones, it was observed that the position of substituents (electron-donating or -withdrawing) has a profound and differential impact on the strength of intramolecular hydrogen bonds. rsc.org Specifically, substitution at a position that directly influences the proton-donating or -accepting centers of a hydrogen bond through resonance effects can modulate the bond's strength. rsc.org This principle is directly applicable to the this compound scaffold, where substituents on the aromatic ring can influence the reactivity of the dione (B5365651) functionality and the N-H protons.

The synthesis of various naphthyridine derivatives often involves cyclization reactions, and the nature of the substituents on the precursors dictates the reaction's feasibility and outcome. For example, the synthesis of 1,5-naphthyridinones has been achieved through methods like the Conrad-Limpach reaction using β-ketoesters or Meldrum's acid with substituted 3-aminopyridines. fau.de The choice of substituents on the aminopyridine precursor directly influences the reactivity and the final substitution pattern of the naphthyridinone product. fau.de

In the context of biological activity, a study on 1,6-naphthyridinone derivatives as AXL inhibitors revealed the critical role of specific substituents. nih.gov Optimization of a lead compound led to a derivative, 25c , with a remarkable 343-fold selectivity for AXL over the highly homologous MET kinase. nih.gov This selectivity was achieved through systematic modifications of the substituent patterns, highlighting how subtle changes can have a dramatic impact on biological interactions. nih.gov

The following table summarizes the impact of substituent variations on the properties of naphthyridine-related scaffolds based on published research findings.

| Scaffold/Derivative | Substituent Variation | Impact on Chemical Behavior/Reactivity/Biological Activity | Reference |

| Salicylaldehyde Hydrazones | Electron-donating vs. Electron-withdrawing groups | Modulates intramolecular hydrogen bond strength; substitution at the R2 position is more influential than at the R1 position. rsc.org | rsc.org |

| 1,5-Naphthyridinones | Varied substituents on 3-aminopyridine (B143674) precursors | Influences the efficiency of cyclization reactions like the Conrad-Limpach reaction. fau.de | fau.de |

| 1,6-Naphthyridinone Derivatives | Optimization of substituents on the core scaffold | Led to a highly selective AXL kinase inhibitor with potent antitumor efficacy. nih.gov | nih.gov |

Scaffold Hopping and Isostere Design Strategies within the Naphthyridine Architecture

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties while retaining the key biological activity of a parent molecule. nih.govresearchgate.netnih.gov These approaches involve replacing the central core (scaffold) of a molecule with a structurally different one that maintains the original orientation of key functional groups. nih.govnih.gov

Bioisosterism is the replacement of an atom or a group of atoms with another that results in a new molecule with similar biological properties. researchgate.netnih.gov This can be a classical replacement (e.g., F for H) or a non-classical replacement of larger functional groups. nih.gov The goal is often to improve pharmacokinetic properties, reduce toxicity, or explore new intellectual property space. researchgate.net For the this compound scaffold, a potential bioisosteric replacement could involve substituting one of the carbonyl groups with a thiocarbonyl or replacing the nitrogen atoms with other heteroatoms, which would alter the electronic distribution and hydrogen bonding capabilities of the molecule.

Scaffold hopping is a more drastic form of bioisosteric replacement where the entire core structure is replaced. nih.govnih.gov This can be achieved through various computational methods that identify new scaffolds capable of presenting the necessary pharmacophoric features in the correct spatial arrangement. nih.gov For instance, a ring-opening strategy transformed the rigid morphine scaffold into the more flexible tramadol, a classic example of scaffold hopping. nih.gov Similarly, ring closure can be used to lock flexible molecules into a more active conformation. nih.gov

While specific examples of scaffold hopping directly from the this compound core are not prevalent in the reviewed literature, the principles can be readily applied. For example, the pyrazine-2-amide scaffold has been explored as a novel series of CB1 receptor antagonists through a scaffold hopping approach. researchgate.net This demonstrates the utility of moving from one heterocyclic system to another to optimize biological activity.

Potential scaffold hops for the this compound could include other bicyclic systems that can maintain the spatial orientation of key substituents. The table below illustrates some conceptual scaffold hopping strategies that could be applied to this architecture.

| Original Scaffold | Potential Replacement Scaffold | Rationale |

| This compound | Quinazoline-2,4(1H,3H)-dione | Maintains a bicyclic aromatic system with two carbonyl groups and nitrogen atoms, potentially mimicking the hydrogen bonding pattern. |

| This compound | Pteridine-2,4(1H,3H)-dione | Introduces additional nitrogen atoms, which could alter solubility and create new interaction points. |

| This compound | Benzothiophene-based scaffolds | Replacement of the pyridine (B92270) ring with a thiophene (B33073) ring could modify the electronic properties and lipophilicity. |

Rational Design Principles for Modulating Specific Chemical Interactions and Selectivity

Rational design is a cornerstone of modern drug discovery, aiming to create molecules with specific, predictable interactions with a biological target. nih.gov This approach relies on a deep understanding of the target's structure and the chemical properties of the ligand. For the this compound scaffold, rational design principles can be employed to fine-tune its interactions and achieve selectivity for a particular biological target.

A key aspect of rational design is the strategic placement of functional groups to form specific non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. nih.gov For example, the rational design of selective allosteric inhibitors for the enzyme PHGDH was achieved by computationally identifying potential allosteric sites and then screening for compounds that could bind to these sites. nih.gov This led to the discovery of inhibitors that did not compete with the enzyme's natural substrate, a testament to the power of rational design in achieving selectivity. nih.gov

In a study focused on 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives, rational design was used to develop highly selective agonists for the cannabinoid-2 (CB2) receptor. ebi.ac.uk By systematically modifying substituents at the N1 and C3 positions, researchers were able to achieve subnanomolar affinity for the CB2 receptor with over 200-fold selectivity against the CB1 receptor. ebi.ac.uk This highlights how targeted modifications to the naphthyridine scaffold can lead to highly selective compounds.

The design of selective inhibitors often involves exploiting subtle differences between the target and related off-targets. For instance, in the development of selective HCMV protease inhibitors based on a 1,6-substituted naphthalene (B1677914) scaffold, parallel synthesis was used to rapidly explore a range of substituents and identify those that conferred both potency and selectivity over other proteases. nih.gov

The principles of rational design applicable to the this compound scaffold are summarized below:

Target Analysis: A thorough understanding of the three-dimensional structure of the intended biological target is crucial for identifying key interaction points.

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for activity allows for the design of novel molecules that retain these features.

Structure-Based Design: Using the crystal structure of the target, molecules can be designed to fit perfectly into the binding site and form optimal interactions.

Selectivity Enhancement: By comparing the binding sites of the target and off-targets, substituents can be introduced that favor binding to the desired target.

Computational SAR Analysis and Predictive Modeling for 1,6-Naphthyridinedione Derivatives

Computational methods are increasingly integral to understanding structure-activity relationships and predicting the properties of new molecules. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool that correlates the chemical structure of a series of compounds with their biological activity using statistical methods. biointerfaceresearch.comnih.gov

QSAR models are built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can represent various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. biointerfaceresearch.com Then, a mathematical model is developed to relate these descriptors to the observed biological activity. biointerfaceresearch.com A well-validated QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. nih.gov

For example, QSAR models have been successfully developed to predict the anti-HIV activity of various compounds. biointerfaceresearch.com These models can help in the virtual screening of large compound libraries and in the optimization of lead compounds. Machine learning techniques, such as random forests and artificial neural networks, are also being employed to build more sophisticated and predictive QSAR models. nih.gov A study on flavone (B191248) analogs used machine learning to develop a robust QSAR model for predicting their anti-cancer activity, with the random forest model showing superior performance. nih.gov

While specific QSAR studies on this compound are not extensively reported in the searched literature, the methodology is highly applicable. A hypothetical QSAR study on a series of 1,6-naphthyridinedione derivatives might involve the following steps:

Data Collection: A dataset of 1,6-naphthyridinedione derivatives with their measured biological activity (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, quantum-chemical) would be calculated for each molecule.

Model Development: Statistical methods like multiple linear regression (MLR) or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques. nih.gov

The following table outlines some common molecular descriptors that could be used in a QSAR study of 1,6-naphthyridinedione derivatives.

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Molecular Connectivity Indices, Wiener Index | Size, shape, and branching of the molecule. |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |

| Quantum-Chemical | Total Energy, Heat of Formation | Stability and energetic properties. |

| Hydrophobicity | LogP | Lipophilicity and membrane permeability. |

By applying these computational tools, researchers can gain valuable insights into the SAR of this compound derivatives and accelerate the design of new compounds with desired chemical and biological properties.

Advanced Applications and Emerging Research Directions for 1,6 Naphthyridinedione Scaffolds in Materials Science and Chemical Tools

Utilization in Organic Electronics and Optoelectronic Materials

The inherent properties of the 1,6-naphthyridinedione core are being leveraged to create novel materials for organic electronic devices. While much of the research has focused on the isomeric 1,5-naphthyridine-2,6-dione, the principles and findings are highly relevant to the potential of the 1,6-naphthyridinedione structure.

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs):

Naphthyridinedione-based molecules are being explored as n-type organic semiconductors, a crucial component in organic electronic devices. rsc.org For instance, derivatives of the related 1,5-naphthyridine-2,6-dione (NTD) have been synthesized and shown to be effective in both OPVs and OFETs. researchgate.netresearchgate.net These materials can be designed to absorb light in specific regions of the spectrum, such as the blue light region, making them suitable for applications like blue-selective organic phototransistors. researchgate.netresearchgate.net

One study reported the synthesis of n-type small molecules based on a 1,5-naphthyridine-2,6-dione core with different aromatic bridging groups. rsc.org These molecules exhibited promising electron mobility, a key parameter for efficient OFETs. rsc.org The planar structure of the naphthyridinedione unit contributes to favorable molecular packing in the solid state, which is essential for efficient charge transport. rsc.org

Derivatives of 1,5-naphthyridinedione have been designed as electron-accepting building blocks in conjugated polymers for use in organic solar cells. researchgate.net When combined with an electron-donating unit, these polymers have demonstrated potential for achieving high power conversion efficiencies. researchgate.net The tunability of the electronic properties through chemical modification allows for the optimization of these materials for specific device applications. researchgate.net

Role as Versatile Building Blocks in the Synthesis of Complex Polycyclic Heterocyclic Systems

The 1,6-naphthyridinedione framework serves as a valuable starting point for the construction of more complex, multi-ring heterocyclic systems. These larger structures are of interest due to their diverse biological activities and potential applications in materials science.

The reactivity of the naphthyridine core allows for various chemical transformations, making it a versatile scaffold. For example, derivatives of 1,6-naphthyridin-2(1H)-ones can be synthesized from preformed pyridine (B92270) or pyridone rings. mdpi.comnih.govresearchgate.net These synthetic strategies provide access to a wide range of substituted naphthyridinones, which can then be further elaborated into more complex polycyclic structures. mdpi.comnih.govresearchgate.net

One approach involves the synthesis of dibenzo[c,h] rsc.orgresearchgate.netnaphthyridines, which have been investigated as potential topoisomerase I inhibitors for cancer therapy. nih.gov The synthesis of these complex molecules often starts from simpler building blocks that are used to construct the naphthyridinedione core, which is then further modified. nih.gov The ability to introduce various substituents onto the naphthyridinedione ring system is crucial for fine-tuning the properties of the final polycyclic compound. nih.gov

Applications in Supramolecular Chemistry and Functional Materials

The nitrogen atoms within the 1,6-naphthyridine-5,7(6H,8H)-dione structure provide sites for coordination with metal ions, making these compounds attractive ligands in supramolecular chemistry. The resulting metal complexes can exhibit interesting photophysical properties and have potential applications as functional materials.

While direct studies on this compound as a ligand are emerging, research on the broader naphthyridine family demonstrates their capability to act as ligands for various metal ions. nih.gov For instance, 1,5-naphthyridine (B1222797) derivatives can form complexes with transition metals, acting as either mono- or bidentate ligands. nih.gov The geometry of the naphthyridine scaffold dictates that the two nitrogen atoms often bind to different metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.gov

The fluorescence properties of 1,6-naphthyridin-7(6H)-ones have been shown to be sensitive to their environment, exhibiting solvatochromism (a change in color with the solvent polarity) and acidochromism (a change in color with pH). nih.govnih.gov This sensitivity makes them potential candidates for use as sensors or molecular switches, where a change in their optical properties signals the presence of a specific analyte or a change in environmental conditions. nih.govnih.gov The ability to fine-tune these optical properties through chemical modification further enhances their potential in the design of functional materials. mdpi.com

Exploration in Biochemical Tool Applications

The structural features of this compound make it an interesting candidate for development as a molecular mimic in biological recognition systems. Its rigid, planar shape and the arrangement of hydrogen bond donors and acceptors can resemble those of natural nucleobases.

An analogue, 1,8-naphthyridin-2,7-(1H,8H)-dione, has been successfully employed as a mimic of protonated cytosine in peptide nucleic acid (PNA) triplexes. nih.gov This mimic was shown to effectively recognize guanine, leading to significant stabilization of the triplex structure at neutral pH. nih.gov This demonstrates the potential of the naphthyridinedione scaffold to be incorporated into synthetic recognition elements for targeting specific DNA or RNA sequences.

Furthermore, derivatives of 1,6-naphthyridines have been investigated as inhibitors of cyclin-dependent kinase 5 (CDK5), a target for various diseases. nih.gov This highlights the potential of the 1,6-naphthyridinedione core to serve as a scaffold for the design of biologically active molecules. The ability to create libraries of substituted naphthyridinediones allows for the screening and identification of compounds with specific biological activities, paving the way for their use as chemical probes or therapeutic leads.

Q & A

Q. What solvent-free synthesis methods are available for 1,6-Naphthyridine-5,7(6H,8H)-dione derivatives?

A solvent-free, catalyst-free method involves grinding ketones (2 mmol), malononitrile (2 mmol), and amines (1 mmol) in a mortar at room temperature for 5–7 minutes, yielding 1,6-naphthyridine derivatives in 90–97% efficiency. This approach avoids toxic solvents and simplifies purification .

Q. How is the structure of this compound derivatives confirmed post-synthesis?

Key techniques include:

- Mass spectrometry (MS) for molecular weight verification (e.g., m/z 464 M⁺ observed for a nitro-substituted derivative) .

- ¹H NMR to analyze aromatic protons and substituent environments (e.g., δ 7.28–8.34 ppm for aromatic protons) .

- IR spectroscopy to identify functional groups (e.g., ν 2132 cm⁻¹ for nitrile groups) .

Q. What intermediates are critical in synthesizing this compound?

Common intermediates include:

- Ketones and malononitrile for cyclocondensation .

- Chlorinated precursors (e.g., 2-chloro-3-pyridinecarbonyl chloride) for nucleophilic substitution to build the naphthyridine core .

- Amines for introducing nitrogen substituents .

Advanced Research Questions

Q. How can reaction pathways modify the naphthyridine core in this compound?

- Oxidation/Reduction : Modify substituents or the core structure (e.g., NaBH₄ reduction of 1,6-naphthyridine yields 1,2-dihydro derivatives) .

- Decarboxylation : High-temperature (250–370°C) treatment of carboxylic acid derivatives removes CO₂, yielding deoxygenated analogs (77–72% efficiency) .

- Substitution : Halogenated derivatives undergo nucleophilic substitutions (e.g., with azepan-1-amine to yield 54–58% hydroxy derivatives) .

Q. How do computational methods like DFT enhance understanding of electronic properties?

DFT calculations analyze:

- Electron distribution in derivatives (e.g., charge transfer in 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione) .

- Nonlinear optical (NLO) properties for potential photonic applications .

- Thermodynamic stability of tautomers and reaction intermediates .

Q. What strategies resolve low solubility of this compound in pharmacological assays?

- Structural modification : Introducing methyl or hydroxyl groups enhances polarity and solubility .

- Co-solvent systems : Use DMSO-water mixtures for in vitro testing .

- Prodrug design : Esterification of carboxylic acid derivatives improves bioavailability .

Q. How do substituents modulate biological activity in this compound derivatives?

- Antiviral activity : Rigid benzo[b]thieno[3,2-h]-1,6-naphthyridine scaffolds mimic acridone motifs, inhibiting viral replication via intercalation .

- Cytotoxicity : Nitro and phenyl groups enhance anti-MCF7 activity (e.g., IC₅₀ < 10 µM for some derivatives) .

- SAR studies : Electron-withdrawing groups (e.g., -NO₂) increase DNA-binding affinity, while bulky substituents reduce membrane permeability .

Q. How are data contradictions in synthetic yields or reactivity addressed?

- Reaction optimization : Adjust grinding time (5–7 minutes) and stoichiometry to improve reproducibility in solvent-free synthesis .

- Controlled conditions : Use inert atmospheres (N₂) and anhydrous reagents to minimize side reactions in reduction pathways .

- Cross-validation : Compare spectroscopic data (e.g., MS, NMR) with literature to confirm product identity amid conflicting reports .

Q. Methodological Guidelines

- Synthetic Reproducibility : Replicate solvent-free methods with strict control of grinding time and reagent ratios .

- Data Validation : Use orthogonal techniques (e.g., HPLC with NMR) to confirm purity in decarboxylation products .

- Computational Modeling : Combine DFT with molecular docking to predict binding modes in biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.